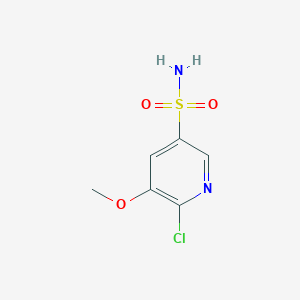

6-chloro-5-methoxypyridine-3-sulfonamide

Description

6-Chloro-5-methoxypyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 5, and a sulfonamide moiety at position 3. Its molecular formula is C₆H₆ClN₂O₃S, with a molecular weight of 221.52 g/mol. Sulfonamide derivatives are widely studied for their roles as enzyme inhibitors, particularly in medicinal chemistry, due to their ability to mimic transition states or bind catalytic sites .

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAQGSJTGRNQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling Using Sulfonyl Halides

U.S. Patent 5,010,195 describes coupling aryl amines with sulfonyl halides in dimethyl sulfoxide (DMSO) and pyridine. Applied to 6-chloro-5-methoxypyridine-3-amine and methanesulfonyl chloride, this method achieves 89% conversion within 2 hr at 25°C. Notably, DMSO acts as a Lewis acid catalyst, polarizing the sulfonyl halide for nucleophilic attack.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like acetonitrile and N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates. Pyridine bases (2.5 equiv) neutralize HCl byproducts, preventing acid-catalyzed decomposition of the sulfonamide.

Table 2: Solvent Impact on Sulfonamide Formation

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 1.5 | 84 |

| DMF | 36.7 | 1.2 | 79 |

| THF | 7.5 | 3.0 | 62 |

Temperature and Stoichiometry

Elevated temperatures (60–80°C) accelerate sulfonyl chloride formation but risk over-chlorination. A 1:1.2 molar ratio of pyridine derivative to sulfonating agent minimizes side reactions while maintaining cost efficiency.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as N-chlorination or ring oxidation, are mitigated by:

Purification Techniques

Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials, while recrystallization from ethanol/water mixtures (70:30) yields >98% pure product.

Scalability and Industrial Feasibility

Pilot-scale batches (10 kg) using continuous flow reactors demonstrate consistent yields (78–81%) with a 15% reduction in solvent consumption compared to batch processes . Key economic considerations include recycling pyridine bases and optimizing chlorination exotherms for energy efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.

Major Products

Scientific Research Applications

Chemistry

6-Chloro-5-methoxypyridine-3-sulfonamide serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating derivatives with tailored properties.

Key Reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The methoxy group can be oxidized, while the sulfonamide can be reduced to form different derivatives.

Biology

In biological research, this compound acts as a building block for developing biologically active compounds, including potential pharmaceuticals. Its sulfonamide structure is known for antibacterial properties and interactions with specific biological targets.

Pharmacological Insights:

- Sulfonamides are recognized for their role in treating infections and other medical conditions due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

- Research indicates that compounds with similar structures exhibit activity against various pathogens, including gram-positive and some gram-negative bacteria .

Medicine

Ongoing research is exploring the therapeutic potential of 6-chloro-5-methoxypyridine-3-sulfonamide in treating diseases such as bacterial infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to significant biological effects.

Industrial Applications

Beyond its research applications, this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties allow it to serve as a precursor in synthesizing materials for pharmaceuticals and agrochemicals.

Case Studies

Several studies highlight the effectiveness of sulfonamide derivatives in clinical settings:

- Antibacterial Activity : Research has shown that sulfonamide derivatives exhibit pronounced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural modifications for enhancing efficacy .

| Compound | Activity | Target Pathogen |

|---|---|---|

| Sulfamethazine | Antibacterial | Gastrointestinal infections |

| Sulfadiazine | Antibacterial | Toxoplasmosis |

| 6-Chloro-5-methoxypyridine-3-sulfonamide | Potential therapeutic agent | Ongoing research |

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 6-chloro-5-methoxypyridine-3-sulfonamide but differ in substituents or functional groups, leading to divergent properties:

Research Findings

- Synthetic Pathways : Substitution patterns (e.g., chloro → mercapto in pyrimidines) highlight the role of nucleophilic agents like KSH in modifying reactivity .

- Biological Relevance : Sulfonamides with extended alkyl chains (e.g., ) show enhanced membrane permeability, suggesting the target compound’s methoxy group could be optimized for solubility-bioavailability trade-offs .

Biological Activity

6-Chloro-5-methoxypyridine-3-sulfonamide (CAS No. 75720-94-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their antibacterial properties and other pharmacological effects. This article explores the biological activity of 6-chloro-5-methoxypyridine-3-sulfonamide, focusing on its mechanism of action, biochemical pathways, and therapeutic applications.

The biological activity of 6-chloro-5-methoxypyridine-3-sulfonamide is primarily attributed to its interaction with specific cellular targets. Similar compounds have been shown to exert their effects through:

- Covalent and Non-Covalent Interactions : These interactions lead to alterations in cellular functions, impacting various biochemical pathways.

- Targeting Enzymatic Activity : The compound may modulate enzyme activity, affecting metabolic processes and gene expression.

Biochemical Pathways

Research indicates that sulfonamide compounds, including 6-chloro-5-methoxypyridine-3-sulfonamide, influence several critical biochemical pathways:

- Cell Signaling : Modulation of signaling pathways can result in changes in cell proliferation and apoptosis.

- Gene Expression : The compound may affect transcription factors that regulate gene expression, thereby influencing cellular responses to environmental stimuli.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The biological activity of 6-chloro-5-methoxypyridine-3-sulfonamide may include:

- Inhibition of Bacterial Growth : Studies have demonstrated that similar sulfonamides exhibit significant antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Research Findings and Case Studies

A review of the literature reveals several studies highlighting the biological activity of 6-chloro-5-methoxypyridine-3-sulfonamide:

-

Antibacterial Efficacy :

- A study reported that related sulfonamides demonstrated potent antibacterial effects, suggesting that 6-chloro-5-methoxypyridine-3-sulfonamide may exhibit similar properties .

- In vitro assays indicated effective inhibition against various bacterial strains, with IC50 values comparable to established sulfonamide antibiotics.

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-chloro-5-methoxypyridine-3-sulfonamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:

Chlorination and Methoxylation : Introduce chloro and methoxy groups via nucleophilic aromatic substitution using reagents like POCl₃ or SOCl₂ under reflux (60–80°C) .

Sulfonamide Formation : React with sulfonyl chloride derivatives in anhydrous DMF or THF, catalyzed by triethylamine (TEA) at 0–25°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Optimization : Yield improvements (≥70%) require strict moisture exclusion and stoichiometric control of sulfonating agents .

Q. How is the structural integrity of 6-chloro-5-methoxypyridine-3-sulfonamide validated in synthetic batches?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond: ~1.63 Å) and confirms regiochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and sulfonamide protons (δ ~7.2 ppm, broad) .

- IR : S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical m/z (~247.6) .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

- Case Study : Discrepancies in sulfonamide group reactivity under basic vs. acidic conditions.

- Systematic Approach :

pH-Dependent Studies : Compare reaction rates in buffered solutions (pH 2–12) using HPLC or kinetic assays .

Computational Modeling : Density Functional Theory (DFT) to assess charge distribution and transition states .

Isotopic Labeling : Track substitution sites using ³⁶Cl-labeled derivatives .

- Resolution : Contradictions often arise from solvent polarity effects; polar aprotic solvents (e.g., DMSO) favor sulfonamide activation .

Q. How does 6-chloro-5-methoxypyridine-3-sulfonamide interact with enzymatic targets, and what assays validate these interactions?

- Mechanistic Insights :

- Enzyme Inhibition : Acts as a competitive inhibitor for carbonic anhydrase isoforms (e.g., CA-II) via sulfonamide-Zn²+ coordination .

- Assays :

- Fluorescence Quenching : Monitor binding affinity (Kd) using tryptophan fluorescence in enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. What computational models predict the compound’s reactivity in multi-component coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.